Product packaging for Hirudin (54-65) (desulfated)(Cat. No.:)

Hirudin (54-65) (desulfated)

Número de catálogo: B053624
Peso molecular: 1468.5 g/mol
Clave InChI: ZNEKMMIWGPUTGR-SQJOKQRMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Hirudin (54-65) (desulfated) is a synthetic peptide fragment corresponding to the C-terminal region of the potent natural thrombin inhibitor, Hirudin. This specific analog is characterized by the desulfation of the tyrosine residue at position 63, which significantly alters its interaction with the thrombin molecule. The primary research value of this compound lies in its utility as a highly specific tool for dissecting the mechanisms of thrombin inhibition and hemostasis. Unlike native hirudin, which binds thrombin with extremely high affinity at two distinct sites (the active site and the anion-binding exosite I), the desulfated variant exhibits a marked reduction in affinity. This property makes it an invaluable reagent for competitive binding studies, allowing researchers to probe the importance of the sulfate-tyrosine interaction for thrombin recognition and to map the exosite I binding domain. Its applications extend to in vitro assays investigating blood coagulation pathways, platelet activation, and the development of thrombosis models. By providing a means to selectively modulate thrombin's activity without complete suppression, Hirudin (54-65) (desulfated) enables a more nuanced understanding of this key serine protease's role in cardiovascular biology, inflammation, and tumor metastasis. This peptide is an essential biochemical tool for research focused on developing novel antithrombotic strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C66H93N13O25 B053624 Hirudin (54-65) (desulfated)

Propiedades

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H93N13O25/c1-5-34(4)55(78-59(96)41(21-26-53(89)90)71-56(93)38(18-23-50(83)84)72-61(98)44(29-35-10-7-6-8-11-35)77-63(100)46(31-54(91)92)69-49(82)32-67)65(102)79-27-9-12-47(79)64(101)73-40(20-25-52(87)88)57(94)70-39(19-24-51(85)86)58(95)76-45(30-36-13-15-37(80)16-14-36)62(99)75-43(28-33(2)3)60(97)74-42(66(103)104)17-22-48(68)81/h6-8,10-11,13-16,33-34,38-47,55,80H,5,9,12,17-32,67H2,1-4H3,(H2,68,81)(H,69,82)(H,70,94)(H,71,93)(H,72,98)(H,73,101)(H,74,97)(H,75,99)(H,76,95)(H,77,100)(H,78,96)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,103,104)/t34-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,55-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEKMMIWGPUTGR-SQJOKQRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H93N13O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms of Action of Hirudin 54 65 Desulfated

Thrombin Binding and Allosteric Modulation

Hirudin (54-65) (desulfated) is recognized for its ability to bind to thrombin, a key enzyme in the blood coagulation cascade, and inhibit its activity. This interaction, however, does not occur at the enzyme's active site. nih.gov Instead, the peptide acts as an allosteric modulator, binding to a secondary site on thrombin and inducing conformational changes that affect its catalytic function. nih.gov

Interaction with Thrombin Anion-Binding Exosite I

The primary binding site for Hirudin (54-65) (desulfated) on thrombin is the anion-binding exosite I (ABE-I). nih.gov This exosite is a positively charged region on the thrombin molecule, distinct from the catalytic site, and is crucial for the recognition and binding of various substrates, including fibrinogen. chemicalbook.comnih.gov

The interaction between the highly acidic Hirudin (54-65) (desulfated) peptide and the positively charged ABE-I is predominantly electrostatic in nature. Crystallographic studies have shown that the C-terminal fragment of hirudin, which includes the 54-65 sequence, adopts an extended chain conformation to bind to ABE-I. The binding specificity is further enhanced by the formation of a 3₁₀ helical turn by the last five residues of the peptide, which fits into a hydrophobic patch on the thrombin surface, thereby stabilizing the complex.

It is this specific binding to ABE-I that underpins the anticoagulant properties of Hirudin (54-65) (desulfated). By occupying this exosite, the peptide competitively inhibits the binding of fibrinogen to thrombin, thus preventing the conversion of fibrinogen to fibrin (B1330869), a critical step in clot formation. nih.gov

FeatureDescription
Binding Site Anion-Binding Exosite I (ABE-I) of thrombin
Nature of Interaction Primarily electrostatic, with hydrophobic contributions
Key Structural Motif A 3₁₀ helical turn in the C-terminal residues of the peptide
Primary Consequence Competitive inhibition of fibrinogen binding

Mechanisms of Thrombin Activity Inhibition Beyond the Catalytic Site

The binding of Hirudin (54-65) (desulfated) to ABE-I induces allosteric changes in thrombin's active site, even though it does not directly block it. nih.gov This allosteric modulation can have varied effects on thrombin's activity towards different substrates. For instance, while it inhibits the cleavage of large substrates like fibrinogen, studies have shown that it can actually act as an activator for the cleavage of some small chromogenic substrates. nih.gov This is attributed to an increase in the affinity of thrombin for these small substrates, with little change in the maximum velocity (Vmax) of the reaction. nih.gov

This allosteric effect is a common feature among various nonhomologous peptides that bind to thrombin's anion-binding exosite, suggesting a conserved mechanism for regulating thrombin's interactions with its natural substrates and inhibitors. nih.gov The binding of any such peptide to this site appears to exert a similar allosteric influence on thrombin's catalytic center. nih.gov

Influence on Coagulation Cascade Elements

The inhibitory action of Hirudin (54-65) (desulfated) on thrombin has cascading effects on various components of the coagulation pathway, extending beyond the simple prevention of fibrin formation.

Impact on Fibrin Polymerization Pathways

By directly inhibiting thrombin, Hirudin (54-65) (desulfated) effectively halts the primary pathway of fibrin formation. chemimpex.com Thrombin is the central enzyme responsible for converting soluble fibrinogen into insoluble fibrin monomers, which then polymerize to form a stable clot. The inhibition of thrombin by this peptide prevents this crucial conversion, thereby disrupting the entire fibrin polymerization process. nih.govbertin-bioreagent.com

Regulation of Thrombin-Induced Platelet Activation

Thrombin is a potent activator of platelets, a key step in the formation of a thrombus. Hirudin (54-65) (desulfated) has been demonstrated to inhibit thrombin-induced platelet aggregation and secretion in a dose-dependent manner. nih.gov This inhibition is a direct consequence of its binding to thrombin's ABE-I, which is also involved in thrombin's interaction with platelets.

Research has identified several key amino acid residues within the Hirudin (54-65) sequence that are critical for this inhibitory effect on platelet activation, including Phenylalanine-56, Glutamic acid-57, Isoleucine-59, Proline-60, and Leucine-64. nih.gov

Residue PositionAmino AcidCritical for Platelet Activation Inhibition
56Phenylalanine (Phe)Yes
57Glutamic acid (Glu)Yes
59Isoleucine (Ile)Yes
60Proline (Pro)Yes
64Leucine (Leu)Yes

Specific Binding Inhibition of Thrombin to Platelet Glycoprotein (B1211001) Ib

Further elucidating its role in platelet regulation, studies have shown that Hirudin (54-65) (desulfated) specifically inhibits the binding of thrombin to platelet glycoprotein Ib (GPIb). nih.gov While the peptide does not appear to reduce the total amount of thrombin that binds to platelets, it selectively interferes with the thrombin-GPIb interaction. nih.gov

Interestingly, the recognition sites for Hirudin (54-65) and platelet GPIb on thrombin appear to share common structural features. nih.gov These sites are located near the beta-cleavage site at Arginine-73 on the thrombin B chain. nih.gov This shared binding region explains the competitive nature of the inhibition.

Interplay with Heparin Cofactor II (HCII) and Other Serine Protease Inhibitors

The C-terminal fragment of hirudin, specifically the desulfated peptide encompassing residues 54-65, modulates the activity of other key players in the coagulation cascade, most notably Heparin Cofactor II (HCII). While Hirudin (54-65) (desulfated) is primarily recognized for its direct inhibition of thrombin, its interaction with HCII reveals a more complex regulatory role.

The N-terminal acidic domain of HCII bears a structural resemblance to the C-terminal portion of hirudin. ahajournals.org This region of HCII is crucial for its ability to inhibit thrombin, a process significantly accelerated by glycosaminoglycans like dermatan sulfate (B86663) and heparin. ahajournals.org The mechanism of this enhanced inhibition involves the binding of the acidic domain of HCII to the anion-binding exosite 1 (ABE-1) of thrombin. ahajournals.org

Research has demonstrated that the hirudin C-terminal peptide (54-65) competes with the N-terminal acidic domain of HCII for binding to thrombin's exosite 1. ahajournals.org This competitive binding has a direct impact on the efficacy of HCII as a thrombin inhibitor. In studies examining the influence of hirudin (54-65) on thrombin inhibition by HCII, it was observed that the peptide decreased the rate of thrombin inhibition by HCII, particularly when stimulated by sulfated polysaccharides, by a factor of 2 to 5-fold. researchgate.net This finding underscores the peptide's ability to interfere with the normal mechanism of HCII-mediated thrombin inactivation.

Further illustrating this competitive interaction, a study utilizing a hirudin variant peptide (HV3 54-66) demonstrated that it halved the binding of thrombin to immobilized HCII fragments (residues 1-75). nih.govnih.gov This provides quantitative evidence for the displacement of HCII from thrombin by the hirudin C-terminal peptide.

The interaction of Hirudin (54-65) (desulfated) with other serine protease inhibitors (serpins) appears to be less direct. Hirudin itself is known for its high specificity for thrombin, which is a serine protease. embopress.orgnih.gov This specificity is largely attributed to its binding to thrombin's exosites rather than its catalytic site. embopress.orgnih.gov While there is no substantial evidence to suggest that the desulfated hirudin fragment (54-65) independently inhibits other serine proteases, its ability to target thrombin has been exploited in engineered molecules. For instance, the C-terminal peptide of hirudin has been fused to other serpins, such as alpha-1-proteinase inhibitor, to enhance their thrombin-inhibiting activity. nih.govnih.gov This suggests that the primary role of the hirudin fragment in the context of other serpins is to guide them to thrombin, rather than to inhibit them directly.

Table 1: Summary of Research Findings on the Interaction of Hirudin (54-65) with HCII

Research Finding Effect of Hirudin (54-65) or its Analogs Reference(s)
Competition with HCIIThe C-terminal peptide of hirudin competes with the N-terminal acidic domain of HCII for binding to thrombin's exosite 1. ahajournals.org
Reduced HCII ActivityDecreased the rate of thrombin inhibition by HCII (stimulated by sulfated polysaccharides) by 2- to 5-fold. researchgate.net
Inhibition of BindingA hirudin variant peptide (HV3 54-66) halved the binding of thrombin to an immobilized N-terminal fragment of HCII (residues 1-75). nih.govnih.gov

Structure Activity Relationship Sar Studies of Hirudin 54 65 Desulfated and Its Engineered Variants

Critical Amino Acid Residues for Biological Function

The inhibitory activity of the hirudin (54-65) fragment is not distributed evenly across the peptide chain. Instead, specific residues are paramount for its biological function, either through direct interaction with thrombin or by maintaining the necessary conformation for binding. nih.gov

Contributions of Phe56, Glu57, Ile59, Pro60, and Leu64 to Inhibitory Activity

Research has consistently identified a core set of residues within the minimal active region (hirudin 56-64) that are highly sensitive to modification. nih.gov Substitution of Phenylalanine at position 56 (Phe56), Glutamic acid at 57 (Glu57), Isoleucine at 59 (Ile59), Proline at 60 (Pro60), and Leucine at 64 (Leu64) has been shown to be critical for the peptide's ability to inhibit thrombin-induced platelet activation and fibrin (B1330869) clot formation. nih.govnih.govthieme-connect.com

The importance of these residues stems from their roles in forming key contacts with thrombin. Nuclear Magnetic Resonance (NMR) studies have shown that in the thrombin-bound state, the side chains of Phe56, Ile59, Pro60, and Leu64 form a hydrophobic cluster along with Tyr63. nih.gov This nonpolar patch is crucial for anchoring the peptide to thrombin. nih.govresearchgate.net Specifically, Phe56 binds into a lipophilic pocket on the surface of thrombin. core.ac.uk The last five residues of the fragment form a 3₁₀ helical turn which brings Leu64 into close proximity with Ile59, creating significant hydrophobic contacts that secure the C-terminal end of the peptide to the exosite. researchgate.net

Concurrently, the charged residue Glu57 participates in vital electrostatic interactions with the positively charged exosite 1 of thrombin. d-nb.info Computational analysis suggests a "kinked" amphipathic α-helical structure where the residues most critical for activity are oriented on one face of the helix, allowing for simultaneous hydrophobic and electrostatic interactions with thrombin. nih.gov

Table 1: Impact of Single Amino Acid Substitutions on the Activity of Hirudin (54-65) Analogs

Residue PositionOriginal Amino AcidRole in Binding and Activity
Phe56 PhenylalanineCritical for activity. nih.govnih.gov Binds into a lipophilic pocket on thrombin. core.ac.uk Contributes to a key hydrophobic cluster. nih.gov
Glu57 Glutamic AcidCritical for activity. nih.govnih.gov Participates in electrostatic interactions with thrombin's exosite 1. d-nb.info
Ile59 IsoleucineCritical for activity. nih.govnih.gov Forms part of the essential hydrophobic cluster for binding. nih.govresearchgate.net
Pro60 ProlineSensitive to modification; important for maintaining a favorable conformation for interaction. nih.govnih.gov
Leu64 LeucineCritical for activity. nih.govnih.gov Participates in hydrophobic contacts within the helical turn at the C-terminus. nih.govresearchgate.net

Determinants of Tyrosine Sulfation State on Peptide Efficacy

The sulfation state of Tyrosine 63 (Tyr63) is a major determinant of the peptide's inhibitory potency. The native form of hirudin contains a sulfate (B86663) group on Tyr63, and its absence in the desulfated variant significantly alters the peptide's interaction with thrombin.

Differential Effects of Sulfated and Desulfated Forms on Thrombin Inhibition

The primary difference between the sulfated and desulfated forms of hirudin (54-65) lies in their binding affinity and inhibitory potency. The sulfate group on Tyr63 in the native form significantly enhances binding affinity for thrombin's exosite 1. nih.gov Consequently, the sulfated fragment is a more potent inhibitor of thrombin's clotting activity. nih.gov

However, the desulfated form exhibits distinct biological activities. For instance, desulfated hirugen (B1673255) (hirudin 54-65) was found to induce endothelium-dependent relaxation of porcine pulmonary arteries, an effect not observed with the sulfated version at equimolar concentrations. thieme-connect.com This suggests that the vasorelaxant effect is independent of the anticoagulant activity and is a unique property of the desulfated peptide. thieme-connect.com

Influence of Tyr63 Sulfation on Inhibitory Potency

The addition of a sulfate group to Tyr63 markedly increases the inhibitory potency of the hirudin (54-65) peptide. nih.gov This enhancement is attributed to the strong electrostatic interactions between the negatively charged sulfate group and positively charged residues within thrombin's anion-binding exosite. The critical nature of this negative charge has been further explored through rational drug design, where replacing the sulfated tyrosine with other negatively charged moieties has been shown to yield highly active analogs. nih.gov

Effects of Multiple Tyrosine Sulfation on Biological Activity

While hirudin itself contains only a single sulfated tyrosine, the importance of multiple sulfation events in mediating protein-thrombin interactions is well-documented in other systems. A notable example is the interaction between glycoprotein (B1211001) Ibα (GPIbα) and thrombin's exosite 2, which is mediated by a sequence containing three sulfated tyrosines (²⁷⁶YₛDYₛYₛ²⁷⁹). acs.org This cluster of sulfated residues is critical for high-affinity binding and subsequent platelet activation. acs.org This principle highlights a potential strategy for engineering hirudin analogs or other thrombin inhibitors, where introducing multiple sulfated or mimetic residues could be explored to enhance binding affinity and specificity for thrombin exosites.

Rational Design Principles for Functional Enhancement through Structural Modification

The design of more potent hirudin-based inhibitors is guided by a deep understanding of its thrombin-bound structure. Key principles involve optimizing the amphipathic nature of the peptide and enhancing the stability of the critical negative charge at position 63. nih.govnih.gov

Structural studies reveal that when bound to thrombin, the hirudin C-terminal fragment adopts a conformation where its hydrophobic side chains (Phe56, Ile59, Leu64) form a cluster on one face of the peptide, while the charged acidic residues are positioned on the opposite face. nih.gov This amphipathic arrangement is crucial for its interaction with the corresponding hydrophobic and positively charged regions of thrombin's exosite. nih.govresearchgate.net A major principle for rational design is therefore to create variants that maintain or enhance this spatial separation of hydrophobic and charged functional groups. nih.gov

Another key strategy involves modifying position 63. The natural sulfated tyrosine can be susceptible to enzymatic degradation. To overcome this, researchers have synthesized analogs incorporating non-natural amino acids that mimic the negative charge of the sulfate group but with greater stability. For example, incorporating (arylphosphono)phenylalanines or (carboxymethyl)phenylalanine at position 63 resulted in analogs with higher potency and a longer duration of action compared to the native sulfated peptide. nih.gov This demonstrates that rational modifications which preserve the key electrostatic interaction while improving stability are a successful avenue for enhancing the therapeutic profile of hirudin-derived peptides. nih.gov

Synthetic and Biotechnological Approaches for Hirudin 54 65 Desulfated Production and Modification

Chemical Peptide Synthesis Methodologies for Fragment Generation

The primary method for producing Hirudin (54-65) (desulfated) and its analogs is Fmoc solid-phase peptide synthesis (SPPS). springernature.com This technique allows for the stepwise assembly of the amino acid chain on a solid resin support, providing a reliable and efficient route to obtaining the desired peptide. springernature.comnih.gov The synthesis begins with the C-terminal amino acid (Glutamine) attached to the resin. The process involves cycles of deprotection of the N-terminal Fmoc (fluorenylmethyloxycarbonyl) group and subsequent coupling of the next Fmoc-protected amino acid until the full 12-amino acid sequence (Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-Gln) is assembled. genemedsyn.com

Following the complete assembly of the peptide chain, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid cocktail, often containing trifluoroacetic acid (TFA). mol-scientific.com The crude peptide is then purified, most commonly by reverse-phase high-performance liquidography (RP-HPLC), to achieve high purity (>95%). The final product's identity is confirmed using mass spectrometry to ensure the correct molecular weight.

Several studies have reported the successful synthesis of Hirudin (54-65) and related fragments using these solid-phase techniques. nih.govnih.govnih.gov The methodology is versatile, allowing for the incorporation of non-natural amino acids or other modifications at specific positions to study structure-activity relationships. nih.gov

Table 1: Illustrative Parameters for the Synthesis of Hirudin (54-65) (desulfated) via Fmoc-SPPS This table presents typical conditions and outcomes for the chemical synthesis of the peptide.

ParameterDetails
Synthesis Strategy Fmoc Solid-Phase Peptide Synthesis (SPPS)
Resin Wang or Rink Amide resin
Coupling Reagents HBTU/HOBt or HATU
Fmoc Deprotection 20% Piperidine in DMF
Cleavage Cocktail TFA/TIS/H₂O (e.g., 95:2.5:2.5)
Purification Method Reverse-Phase HPLC (C18 column)
Typical Post-Purification Yield 10-15%
Purity Achieved >95%
Identity Confirmation Mass Spectrometry (MALDI-TOF or ESI-MS)

Targeted Sulfation and Desulfation Strategies for Tyrosine Residues

The native form of hirudin features a sulfated tyrosine at position 63 (Tyr63), a post-translational modification that increases its binding affinity for thrombin by approximately tenfold. nih.govnih.gov The production of Hirudin (54-65) (desulfated) inherently avoids this step. However, the ability to selectively add or remove this sulfate (B86663) group is crucial for comparative studies and for understanding its precise functional role.

Targeted Sulfation: Two main strategies exist for the sulfation of Tyr63 in hirudin fragments:

Enzymatic Sulfation: This method utilizes tyrosylprotein sulfotransferases (TPSTs), the enzymes responsible for this modification in vivo. nih.govwikipedia.org Studies have shown that recombinant hirudin, which is produced in a non-sulfated form, can be sulfated in vitro at the correct Tyr63 position using TPST from either bovine or leech sources. nih.gov A key finding is that a short synthetic peptide corresponding to the C-terminal residues of hirudin is a sufficient substrate for the enzyme, indicating that the local sequence contains the necessary recognition signals for sulfation. nih.gov More advanced one-pot enzymatic systems have been developed that combine the TPST enzyme with a regeneration system for the sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), allowing for efficient synthesis of sulfated peptides. acs.org

Chemical Sulfation: Direct chemical synthesis allows for the creation of homogeneously sulfated peptides. acs.org This is often achieved through a late-stage, on-resin sulfation of the protected tyrosine residue before the peptide is cleaved from the solid support. nih.gov This approach provides precise control over the location and stoichiometry of the modification. acs.org

Desulfation Strategies: While sulfation is a key biological modification, its removal is also of interest. There is no known enzymatic mechanism for tyrosine desulfation in biological systems. wikipedia.org Therefore, removal of the sulfate group is typically achieved through chemical means. A common laboratory method involves treating the sulfated peptide with a 30% solution of trifluoroacetic acid at an elevated temperature (e.g., 60°C) for around 30 minutes, which results in the hydrolysis of the sulfate ester. google.com

Table 2: Comparison of Sulfation Strategies for Hirudin Peptides

FeatureEnzymatic Sulfation (TPST)Chemical Synthesis
Specificity High, targets specific tyrosine residues in a consensus sequenceHigh, determined by the synthetic route
Conditions Physiological pH and temperatureRequires protecting groups and organic solvents
Reagents TPST enzyme, PAPS (sulfate donor)Sulfating agents (e.g., SO₃-pyridine complex), protected amino acids
Scale Typically smaller, analytical to milligram scalesCan be scaled up for larger quantities
Key Advantage Mimics the natural biological processPrecise control and applicability to a wide range of analogs

Design and Synthesis of N-terminally Acetylated Variants for Enhanced Biostability

Modification of the N-terminus of peptides is a common strategy to improve their pharmacological properties. For hirudin fragments, N-terminal acetylation, the addition of an acetyl group (CH₃CO-) to the N-terminal amino acid, has been explored as a means to increase biostability. google.com Unprotected N-termini can be susceptible to degradation by aminopeptidases in plasma. By "capping" the N-terminus with an acetyl group, the peptide is rendered more resistant to this enzymatic cleavage, potentially leading to a longer biological half-life. google.com

The synthesis of N-terminally acetylated variants of Hirudin (54-65) is straightforward using SPPS. The acetylation is typically performed as the final step on the fully assembled peptide while it is still attached to the resin. Reagents such as acetic anhydride (B1165640) are used to acetylate the free N-terminal amine. google.com Several acetylated hirudin fragments, including N-alpha-acetyl-hirudin(45-65), have been successfully synthesized and studied. nih.govgoogle.com These studies confirm that the acetylated fragments retain their ability to interact with thrombin. nih.gov

Table 3: Characteristics of N-terminally Acetylated vs. Unacetylated Hirudin Fragments

CharacteristicUnacetylated Hirudin FragmentN-terminally Acetylated Hirudin Fragment
N-terminus Free amino group (-NH₂)Acetylated amino group (-NH-COCH₃)
Charge Possesses a positive charge at neutral pHNeutral N-terminus
Susceptibility to Aminopeptidases HigherLower
Reported Biostability StandardEnhanced google.com
Synthesis Standard SPPSSPPS with a final on-resin acetylation step

Development of Peptidomimetic Analogs and Covalent Ligands

To overcome the limitations of natural peptides, such as poor stability and bioavailability, researchers have developed peptidomimetic analogs of Hirudin (54-65). These molecules are designed to mimic the essential binding features of the parent peptide while incorporating non-peptidic structures or non-natural amino acids to improve their drug-like properties. nih.govnih.gov

One strategy involves replacing key amino acid residues with stabilized mimetics. For instance, the naturally sulfated or phosphorylated Tyr63 is prone to hydrolysis in vivo. To address this, analogs have been synthesized where Tyr63 is replaced with more stable residues like p-carboxymethyl-L-phenylalanine or p-phosphono-L-phenylalanine. nih.gov These analogs demonstrated higher potency and a longer duration of action compared to their sulfated or phosphorylated counterparts. nih.gov

A more significant peptidomimetic approach involves creating bivalent inhibitors where the large N-terminal domain of hirudin is replaced entirely by a small, non-peptide molecule that blocks the thrombin active site. nih.gov In these designs, the Hirudin (55-65) fragment is retained as the exosite-binding moiety and is connected to the active site inhibitor via a synthetic linker. This modular design allows for the optimization of both thrombin recognition and active site inhibition. nih.gov

Furthermore, the development of covalent ligands represents another advanced strategy. These analogs are designed to form a permanent covalent bond with thrombin, which can lead to a more potent and irreversible inhibition. google.comahajournals.org This can be achieved by incorporating reactive groups into the hirudin fragment that can form a bond with specific amino acid residues on the thrombin surface. google.com Another approach involves conjugating the hirudin fragment to a larger molecule, like an antibody, to target it specifically to a desired location, such as a fibrin (B1330869) clot. ahajournals.org

Table 4: Strategies for the Development of Hirudin (54-65) Analogs

StrategyDescriptionExampleDesired Outcome
Stable Amino Acid Substitution Replacing a labile amino acid (e.g., sulfated Tyr63) with a non-natural, more stable isostere.Replacement of Tyr63 with p-carboxymethyl-L-phenylalanine. nih.govIncreased in vivo stability and duration of action.
Peptidomimetic Design Replacing a portion of the peptide (e.g., the N-terminal domain of full hirudin) with a small organic molecule.A dansyl-Arg-(D-pipecolic acid) active site inhibitor linked to Hirudin(55-65). nih.govImproved potency and drug-like properties.
C-terminal Modification Altering the C-terminal carboxyl group to an alcohol or amide.Hirudin(54-65) with a C-terminal amino alcohol instead of a carboxylic acid. nih.govInvestigate binding requirements and potentially alter solubility/stability.
Covalent Ligand Design Incorporating a reactive group to form a permanent bond with thrombin or conjugating the peptide to a targeting moiety.Covalently linking hirudin to a fibrin-specific antibody. ahajournals.orgIrreversible inhibition and targeted delivery.

Investigational Pharmacological Activities of Hirudin 54 65 Desulfated Beyond Anticoagulation

Endothelium-Mediated Vascular Responses

The vascular endothelium plays a crucial role in regulating blood vessel tone, and studies have shown that Hirudin (54-65) (desulfated) can modulate this function. Its effects appear to be highly dependent on the integrity of the endothelial layer and involve key signaling pathways that govern vasodilation.

Nitric Oxide-Dependent Vasorelaxation Pathways

In porcine pulmonary arteries, desulfated hirugen (B1673255), which corresponds to Hirudin (54-65) (desulfated), has been observed to induce endothelium-dependent relaxation. science.govresearchgate.net This vasorelaxant effect is directly linked to the nitric oxide (NO) signaling pathway. Investigations have demonstrated that at concentrations ranging from 0.1 to 2 µM, this peptide effectively relaxes arterial rings that have been pre-contracted with prostaglandin (B15479496) F2α. science.govresearchgate.net

The mechanism underlying this relaxation involves the release of NO from endothelial cells. thieme-connect.com This is substantiated by the finding that the relaxation is associated with a significant increase in the intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP) in the vascular tissue. science.govresearchgate.net The production of cGMP is a hallmark of NO-mediated signaling in vascular smooth muscle, leading to relaxation. Further evidence for the involvement of the NO pathway is provided by experiments where the inhibition of NO synthase with N(G)-nitro-L-arginine successfully blocks the vasorelaxant response to desulfated hirugen. science.govresearchgate.net Interestingly, this effect is specific to the desulfated form, as the sulfated version of the peptide does not produce a similar endothelium-dependent relaxation. science.govresearchgate.net

Extracellular Calcium Ion Dependence in Vascular Effects

The endothelium-dependent vasorelaxation induced by Hirudin (54-65) (desulfated) is also contingent upon the presence of extracellular calcium ions. science.govresearchgate.net Studies have indicated that the relaxant effect of the peptide on porcine pulmonary arteries is dependent on the concentration of calcium ions in the surrounding environment. science.govresearchgate.net This suggests that an influx of extracellular calcium into the endothelial cells is a critical step in the signaling cascade that leads to the production and release of nitric oxide.

Direct Effects on Vascular Smooth Muscle Contractility

In contrast to its vasorelaxant effects in certain vascular beds, Hirudin (54-65) (desulfated) has been shown to have a direct contractile effect on other types of arteries. This action is independent of the endothelium and points to a direct interaction with the vascular smooth muscle cells.

Contraction of Coronary Arteries

Research conducted on canine coronary arteries has revealed that Hirudin (54-65) (desulfated) can stimulate endothelium-independent contractions. nih.gov In organ chamber experiments, segments of the left circumflex coronary artery, both with and without intact endothelium, exhibited a contractile response when exposed to the peptide at concentrations from 10⁻¹⁰ to 10⁻⁶ mol/L. nih.gov The maximum tension was observed at a concentration of 10⁻⁶ mol/L. nih.gov The fact that the removal of the endothelium did not significantly alter the contractile response confirms that this effect is a direct action on the vascular smooth muscle. nih.gov

Calcium Influx Mediation of Vasoactive Responses

The contractile response of canine coronary arteries to Hirudin (54-65) (desulfated) is mediated by the influx of extracellular calcium into the vascular smooth muscle cells. nih.gov Pre-treatment of the coronary artery segments with calcium channel blockers, such as verapamil (B1683045) and nifedipine, significantly attenuated the hirudin-induced contractions. nih.gov This finding strongly suggests that the mechanism of contraction involves the entry of calcium from the extracellular space through voltage-gated calcium channels on the smooth muscle cell membrane. nih.gov The contractile responses were not affected by indomethacin, indicating that the prostaglandin pathway is not involved in this process. nih.gov

Data Tables

Table 1: Endothelium-Mediated Vasorelaxation of Porcine Pulmonary Arteries by Hirudin (54-65) (desulfated)

ParameterObservationReference
Experimental ModelProstaglandin F2α-precontracted ring segments of porcine pulmonary arteries with intact endothelium. science.gov, researchgate.net
Peptide Concentration0.1 to 2 µM science.gov, researchgate.net
EffectInduces endothelium-dependent relaxation. science.gov, researchgate.net
Second MessengerAssociated with a pronounced increase in cGMP in the vessels. science.gov, researchgate.net
MechanismBlocked by the NO synthesis inhibitor N(G)-nitro-L-arginine. science.gov, researchgate.net
Calcium DependenceThe relaxant effect is dependent on the extracellular calcium ion concentration. science.gov, researchgate.net

Table 2: Direct Contractile Effect of Hirudin (54-65) (desulfated) on Canine Coronary Arteries

ParameterObservationReference
Experimental ModelCanine left circumflex coronary artery segments. nih.gov
Peptide Concentration10⁻¹⁰ to 10⁻⁶ mol/L nih.gov
EffectStimulates endothelium-independent contraction. nih.gov
Maximum TensionObserved at 10⁻⁶ mol/L, with an increase of 33.6 ± 9.0% in endothelium-intact and 31.8 ± 11.5% in endothelium-denuded segments. nih.gov
MechanismAttenuated by calcium channel blockers (verapamil and nifedipine). nih.gov
Pathway IndependenceUnaffected by indomethacin. nih.gov

Comparative Analysis and Functional Differentiation of Hirudin 54 65 Desulfated

Comparative Efficacy and Specificity with Native Hirudin

Hirudin (54-65) (desulfated) is a dodecapeptide fragment derived from the C-terminal region of hirudin, a potent natural anticoagulant produced by the medicinal leech Hirudo medicinalis. nih.gov Its mechanism of action involves binding to thrombin, a critical enzyme in the coagulation cascade, thereby preventing the conversion of fibrinogen to fibrin (B1330869). However, its efficacy and specificity show significant differences when compared to native, full-length hirudin.

The primary distinction lies in the interaction with thrombin. While full-length native hirudin binds to both the catalytic active site and the substrate-binding exosite I of thrombin, the Hirudin (54-65) fragment interacts exclusively with exosite I. frontiersin.org This binding is highly specific, driven by electrostatic interactions between the acidic amino acid residues of the peptide and the positively charged surface of thrombin's exosite I.

A crucial determinant of binding affinity is the post-translational sulfation of the tyrosine residue at position 63 (Tyr63). portlandpress.com In native hirudin, this sulfate (B86663) group provides a key interaction point that significantly enhances the binding affinity and inhibitory potency. portlandpress.comdiva-portal.orgnih.gov The desulfated variant, Hirudin (54-65) (desulfated), lacks this modification, which results in a marked reduction in its ability to inhibit thrombin. Research indicates that the absence of the sulfate group can increase the dissociation constant (Ki) by approximately 10-fold, signifying a substantial decrease in binding affinity compared to its sulfated counterpart. diva-portal.org Some studies have quantified this as a reduction in inhibitory potency of about 50%, while others suggest the sulfation of Tyr63 can increase the inhibitory activity by more than ten-fold. portlandpress.comdiva-portal.org Recombinant forms of hirudin that lack this sulfation, such as lepirudin and desirudin, exhibit Ki values around 300 fM, whereas native hirudin's Ki is approximately 20-25 fM. diva-portal.org This underscores the critical role of Tyr63 sulfation in achieving the high-potency thrombin inhibition characteristic of the native molecule. portlandpress.com

FeatureHirudin (54-65) (desulfated)Native Hirudin (Sulfated)
Binding Site on Thrombin Exosite I only Catalytic Site & Exosite I frontiersin.org
Key Structural Feature Desulfated Tyrosine-63 Sulfated Tyrosine-63 portlandpress.com
Relative Binding Affinity Reduced High portlandpress.com
Inhibitory Potency Lower; Ki is ~10-fold higher than sulfated form diva-portal.orgVery High; Ki ≈ 20 fM portlandpress.com
Mechanism Binds to exosite I, preventing fibrinogen binding Binds to active site and exosite I, blocking all thrombin activity chemicalbook.comeuropeanreview.org

Comparative Pharmacodynamics with Heparin and Heparinoids

The pharmacodynamic profile of Hirudin (54-65) (desulfated) is fundamentally different from that of heparin and related heparinoid compounds. The most significant distinction is the mechanism of thrombin inhibition.

Hirudin and its fragments are direct thrombin inhibitors (DTIs). They bind directly to the thrombin molecule and inhibit its function without the need for a plasma cofactor. chemicalbook.com This direct action allows them to inhibit both circulating (free) thrombin and thrombin that is already bound to fibrin clots. The ability to neutralize clot-bound thrombin is a significant advantage, as this form of thrombin is protected from the action of the heparin-antithrombin complex and can continue to promote clot growth. ahajournals.org

In contrast, heparin and low-molecular-weight heparins (LMWHs) are indirect thrombin inhibitors. ahajournals.orgresearchgate.net Their anticoagulant effect is mediated primarily by their binding to antithrombin III (AT-III), a plasma protein. ahajournals.org This binding induces a conformational change in AT-III, converting it into a rapid inactivator of thrombin (Factor IIa) and other coagulation proteases, most notably Factor Xa. ahajournals.orgresearchgate.net Therefore, heparin's efficacy is dependent on the presence of sufficient levels of AT-III. Furthermore, heparin is known to be neutralized by platelet factor 4 (PF4), a protein released from activated platelets, which can limit its effectiveness in platelet-rich arterial thrombi. chemicalbook.com Hirudin is not affected by PF4. chemicalbook.com

Studies comparing recombinant desulfatohirudin to heparin have shown that hirudin's anticoagulant effect stems predominantly from the inhibition of Factor IIa, whereas heparin and LMWH target both Factor Xa and Factor IIa. ahajournals.org Some clinical investigations have suggested that the direct, specific, and cofactor-independent action of hirudin derivatives may offer greater efficacy and a more predictable anticoagulant response than heparin in managing certain thrombotic conditions. jacc.orgeur.nl

CharacteristicHirudin (54-65) (desulfated)Heparin/Heparinoids
Mechanism of Action Direct Thrombin Inhibitor Indirect Thrombin Inhibitor ahajournals.org
Cofactor Requirement None (independent of Antithrombin III) chemicalbook.comRequires Antithrombin III ahajournals.orgresearchgate.net
Action on Clot-Bound Thrombin Effective Ineffective ahajournals.org
Inhibition by Platelet Factor 4 No chemicalbook.comYes chemicalbook.com
Primary Target(s) Thrombin (Factor IIa) ahajournals.orgThrombin (Factor IIa) and Factor Xa ahajournals.orgresearchgate.net

Distinctive Features Compared to Other Direct Thrombin Inhibitors

Hirudin (54-65) (desulfated) belongs to the class of direct thrombin inhibitors (DTIs), but it possesses a unique mechanism that distinguishes it from other agents in this category, such as bivalirudin (B194457) and argatroban (B194362).

The distinctiveness of Hirudin (54-65) (desulfated) lies in its exclusive interaction with thrombin's exosite I. By occupying this site, it sterically hinders the binding of fibrinogen, thrombin's primary substrate, thereby preventing clot formation without directly interacting with the enzyme's catalytic center. researchgate.net

Bivalirudin , a synthetic analogue of hirudin, is a bivalent DTI. diva-portal.orgnih.gov It binds to both the catalytic site of thrombin and its exosite I. diva-portal.org This dual interaction initially leads to potent inhibition, but the binding to the catalytic site is reversible as thrombin can slowly cleave a bond within the bivalirudin molecule, leading to a shorter duration of action.

Argatroban is a small, synthetic molecule that is also a DTI. cambridge.org However, its mechanism is fundamentally different from that of hirudin fragments. Argatroban binds reversibly and competitively only to the catalytic site of thrombin. cambridge.org It has no interaction with exosite I. cambridge.org

Therefore, these three DTIs target thrombin through different modes: Hirudin (54-65) is a pure exosite I inhibitor, argatroban is a pure catalytic site inhibitor, and bivalirudin is a bivalent inhibitor of both sites. This mechanistic diversity results in different pharmacological profiles and applications. The high specificity of hirudin and its fragments for thrombin is a hallmark, with no inhibitory effects on other enzymes within the coagulation system. europeanreview.org

InhibitorHirudin (54-65) (desulfated)BivalirudinArgatroban
Type Peptide Fragment Synthetic Peptide diva-portal.orgSynthetic Small Molecule cambridge.org
Thrombin Binding Site(s) Exosite I only Exosite I and Catalytic Site diva-portal.orgCatalytic Site only cambridge.org
Binding Reversibility High-affinity bindingReversible (cleavable) Reversible cambridge.org
Nature of Inhibition Non-competitive (substrate inhibition) researchgate.netMixedCompetitive cambridge.org

Differential Vascular Modulatory Profiles Compared to Sulfated Counterparts

The sulfation state of the Hirudin (54-65) fragment appears to be a critical switch that determines its direct effects on the vasculature, independent of its anticoagulant properties. Research has revealed a unique vascular modulatory profile for the desulfated form that is absent in its sulfated counterpart.

A key study demonstrated that desulfated hirugen (B1673255) (hirudin 54-65) induces endothelium-dependent relaxation in pre-contracted porcine pulmonary arteries. thieme-connect.com This vasodilation was observed at concentrations between 0.1 and 2 μM and was linked to a significant increase in cyclic guanosine (B1672433) monophosphate (cGMP) in the vascular tissue. thieme-connect.com The effect was dependent on extracellular calcium and was blocked by inhibitors of nitric oxide (NO) synthesis, indicating that the relaxation is mediated by the release of NO from endothelial cells. thieme-connect.com

Strikingly, this vasodilatory effect was not observed with either the sulfated version of the hirudin fragment or with full-length recombinant desulfato-hirudin when tested at equimolar concentrations. thieme-connect.com This finding strongly suggests that the vascular relaxation is a specific property of the desulfated C-terminal fragment and is completely unrelated to the molecule's ability to inhibit thrombin. thieme-connect.com

However, the vascular effects may be tissue-specific. A separate study investigating canine coronary arteries reported a contrasting result, where Hirudin (54-65) (desulfated) caused endothelium-independent contractions. nih.gov This vasoconstriction was mitigated by calcium channel blockers, pointing to a mechanism involving the influx of extracellular calcium into vascular smooth muscle cells. nih.gov

Despite the differing results in different vascular beds, the evidence consistently points to the sulfation status as a key determinant of the fragment's vascular activity. The desulfated form possesses a distinct vascular modulatory profile that is lost upon sulfation, highlighting a functional differentiation that goes beyond anticoagulation.

CompoundVascular Effect (Porcine Pulmonary Artery)Vascular Effect (Canine Coronary Artery)Dependence on EndotheliumMechanism
Hirudin (54-65) (desulfated) Vasodilation thieme-connect.comVasoconstriction nih.govDependent (Pulmonary) thieme-connect.com, Independent (Coronary) nih.govNO/cGMP-mediated (Pulmonary) thieme-connect.com, Calcium Influx (Coronary) nih.gov
Hirudin (54-65) (sulfated) No effect thieme-connect.comNot reportedN/AN/A
Recombinant desulfato-hirudin (full-length) No effect thieme-connect.comNot reportedN/AN/A

Advanced Analytical Characterization Techniques for Hirudin 54 65 Desulfated

Spectroscopic Methods for Post-Translational Modification Analysis

Spectroscopic techniques are indispensable for examining the structural consequences of post-translational modifications, or the lack thereof, as in the case of desulfated Hirudin (54-65). Methods like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) provide detailed insights into the peptide's conformation in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the three-dimensional structure of peptides and proteins in solution. nih.gov For hirudin and its fragments, multi-dimensional NMR spectroscopy is used to assign proton (¹H) signals in a sequential manner, establishing through-bond and through-space connectivities. nih.gov From these assignments, data such as chemical shift indices, sequential Nuclear Overhauser Effects (NOEs), and ³J(HNα) coupling constants are used to deduce the secondary structure. nih.gov Studies on hirudin variants have shown that they consist of a well-defined core region and a more disordered C-terminal tail, which is the region containing the (54-65) sequence. nih.gov While the core is structurally rigid, the C-terminal portion exhibits significant conformational fluctuations. nih.gov For Hirudin (54-65) (desulfated), NMR can confirm the absence of the bulky, negatively charged sulfate (B86663) group on Tyr-63 and elucidate the resulting subtle changes in the local conformation and electrostatic surface potential, which are critical for its binding affinity to thrombin's exosite I.

Circular Dichroism (CD) Spectroscopy is a sensitive method for investigating the secondary structure and conformational changes of peptides. researchgate.net The technique measures the differential absorption of left and right circularly polarized light, which is dependent on the peptide's chiral structure. researchgate.net CD spectroscopy is widely applied to evaluate the secondary structure and folding of proteins. researchgate.net In the context of Hirudin (54-65), near-UV CD spectroscopy can be used to probe the environment of aromatic residues like Tyrosine-63. unipd.it The absence of the sulfate group on this residue would alter its electronic environment, leading to a distinct CD signal compared to the sulfated counterpart. This allows for a direct spectroscopic confirmation of the desulfated state and can be used to monitor conformational stability under various conditions, such as changes in pH or temperature.

Spectroscopic TechniqueApplication for Hirudin (54-65) (desulfated)Key Findings/Insights
NMR Spectroscopy Elucidation of 3D structure and secondary structure in solution.Confirms the disordered nature of the C-terminal tail and allows for detailed analysis of the local conformation around the desulfated Tyr-63. nih.govnih.gov
Circular Dichroism (CD) Analysis of secondary structure and conformational changes.Detects alterations in the environment of aromatic residues, providing evidence for the absence of the sulfate group and monitoring structural integrity. unipd.it

Chromatographic Separations and Purity Assessment

Chromatographic methods are fundamental for the purification of Hirudin (54-65) (desulfated) and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the predominant techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) , particularly in the reverse-phase mode (RP-HPLC), is the standard for both purification and purity analysis of synthetic peptides like Hirudin (54-65) (desulfated). sci-hub.se The peptide is separated based on its hydrophobicity. Purity is typically assessed with UV detection at around 220 nm. Analytical HPLC can verify purity, with criteria often set at >95%. nih.gov The consistency of retention time and peak symmetry are monitored to ensure batch-to-batch reproducibility. A two-step purification process involving anion-exchange chromatography followed by RP-HPLC can yield a highly pure and homogeneous peptide. nih.gov

Detailed HPLC Parameters for Hirudin Fragment Analysis

Column Mobile Phase Gradient Profile Typical Purity Reference
Aquapore RP-300 C8 0.1% TFA in H₂O/Acetonitrile 10–60% Acetonitrile over 30 min >90%
Vydac C18 0.1% TFA + 6M guanidinium (B1211019) in H₂O/Acetonitrile 20–50% Acetonitrile over 25 min >90%

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio. It is particularly effective for separating hirudin from closely related variants and degradation products, some of which may only differ by an isoaspartyl bond instead of an aspartyl bond. nih.gov For recombinant hirudin, CE has been used to fractionate protein-folding intermediates, which were subsequently characterized by mass spectrometry and amino acid analysis. acs.org A baseline separation of r-hirudin and its by-products has been achieved using an acetate (B1210297) buffer at pH 4.4, demonstrating the technique's high resolving power for these closely related peptides. nih.gov

Mass Spectrometry-Based Structural Elucidation

Mass spectrometry (MS) is a cornerstone technique for the definitive characterization of Hirudin (54-65) (desulfated), providing precise molecular weight determination and primary sequence confirmation.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is frequently used to confirm the molecular weight of the peptide. This technique is capable of analyzing large molecules like proteins and peptides. nih.gov For Hirudin (54-65) (desulfated), MALDI-TOF analysis confirms the expected molecular weight of approximately 1468.5 Da. While MALDI-TOF is excellent for determining the mass of the intact peptide, it can sometimes show desulfation of sulfated peptides as a in-source decay, making complementary techniques important for unambiguous analysis of post-translational modifications. mdpi.com

Electrospray Ionization (ESI) MS is another soft ionization technique used for peptide analysis. It is often coupled with liquid chromatography (LC-MS). ESI-MS is particularly useful for confirming the absence of sulfation. A sulfate group adds 80 Da to the mass of the peptide; its absence in the mass spectrum of Hirudin (54-65) (desulfated) provides direct evidence of its desulfated state. Because Hirudin (54-65) contains multiple acidic residues, it deprotonates readily, making it well-suited for analysis in the negative ion mode. acs.orgcore.ac.uk

Tandem Mass Spectrometry (MS/MS) provides structural information through the fragmentation of a selected precursor ion. umich.edu Techniques like Collision-Induced Dissociation (CID) are performed on multiply deprotonated ions of Hirudin (54-65). acs.org The fragmentation patterns provide significant primary sequence information. acs.org The CID spectra of this highly acidic peptide are typically rich in c, y, and internal fragment ions, with fragmentation often occurring adjacent to the acidic aspartic and glutamic acid residues. acs.orgcore.ac.uk Analysis of these fragments allows for the complete verification of the amino acid sequence. nih.gov Advanced fragmentation methods can achieve high sequence coverage, confirming the peptide's identity. researchgate.net

Summary of Mass Spectrometry Findings

MS Technique Application Key Information Obtained
MALDI-TOF MS Molecular Weight Confirmation Provides accurate mass of the intact peptide (~1468.5 Da). nih.gov
ESI-MS Confirmation of Desulfation Absence of an 80 Da mass shift confirms the lack of a sulfate group. Well-suited for negative ion mode due to high acidic residue content. acs.org

| Tandem MS (CID) | Sequence Verification | Fragmentation of the precursor ion confirms the amino acid sequence. Spectra are characterized by c, y, and internal ions. acs.orgcore.ac.uk |

Translational Research Prospects and Future Directions for Hirudin 54 65 Desulfated

Preclinical Research Models and In Vitro Assays for Thrombosis and Hemostasis

The desulfated form of the hirudin fragment (54-65) is a key subject in biomedical research, particularly in the exploration of thrombosis and hemostasis. chemimpex.com Its primary mechanism of action is the potent and specific inhibition of thrombin, a critical enzyme in the coagulation cascade responsible for converting fibrinogen to fibrin (B1330869). This inhibitory action prevents the formation of blood clots, making it a significant point of interest for developing anticoagulant therapies.

In preclinical settings, various animal models are employed to evaluate the antithrombotic efficacy of Hirudin (54-65) (desulfated). These models often involve the induction of venous or arterial thrombosis to mimic human pathological conditions. For instance, studies in rabbit models have been used to assess its effectiveness in preventing thrombosis. cambridge.org Furthermore, canine models have been utilized to investigate its effects on coronary arteries. nih.govjacc.org In a mouse model of common bile duct ligation, hirudin treatment demonstrated the ability to suppress pathological angiogenesis and reduce tissue hypoxia and inflammation. nih.gov

A range of in vitro assays are fundamental to characterizing the anticoagulant properties of Hirudin (54-65) (desulfated). These assays directly measure its thrombin-inhibitory activity. google.com Standard coagulation tests such as the activated partial thromboplastin (B12709170) time (aPTT) and thrombin time (TT) are employed to quantify its effect on the intrinsic coagulation pathway. google.com Other assays involve purified thrombin and fibrinogen to measure the inhibition of fibrinopeptide release. google.com Researchers also utilize techniques like circular dichroism spectroscopy and molecular docking simulations to correlate the structural features of the peptide with its functional inhibition of thrombin.

Potential in Diagnostic Assays for Coagulation Disorders

The specific interaction of Hirudin (54-65) (desulfated) with thrombin positions it as a valuable tool in diagnostic applications for assessing coagulation disorders. chemimpex.com Its ability to directly and potently inhibit thrombin allows for the development of precise diagnostic assays to measure thrombin activity and levels in plasma. chemimpex.comgoogle.com This is particularly useful in diagnosing and monitoring thrombotic disorders.

Diagnostic assays incorporating this hirudin fragment can be designed to provide a more accurate assessment of the coagulation status of a patient compared to some traditional clotting tests. For example, it can be used in assays to determine the effectiveness of anticoagulant therapies by measuring residual thrombin activity. chemimpex.com The specificity of its binding to thrombin's exosite 1, distinct from the catalytic site, is a key feature that can be exploited in the design of these diagnostic tools.

Rational Design for Novel Antithrombotic Agents and Therapeutic Leads

Hirudin (54-65) (desulfated) serves as a crucial scaffold for the rational design of new antithrombotic agents. nih.gov Its well-defined interaction with thrombin provides a molecular basis for creating synthetic peptides and peptidomimetics with improved pharmacological properties. nih.gov The goal of such rational design is to develop compounds that retain the high specificity and potency of the native fragment while potentially offering advantages in terms of bioavailability, stability, and manufacturing cost. chemimpex.comnih.gov

One approach involves modifying the peptide sequence to enhance its binding affinity and stability. nih.gov For instance, linking the C-terminal residues of hirudin (53-65) to an active-site inhibitor via a glycine (B1666218) spacer has been explored to combine the specificity of the polypeptide with the simpler chemistry of an organic compound. nih.gov Molecular dynamics and energy minimization techniques are employed to predict the optimal configurations of these new inhibitors. nih.gov The insights gained from studying the structure-activity relationship of Hirudin (54-65) (desulfated) and its analogs are instrumental in guiding the development of the next generation of antithrombotic drugs. mdpi.com

Emerging Research Avenues in Vascular Biology and Associated Pathologies

Recent research has begun to uncover roles for Hirudin (54-65) (desulfated) beyond its direct anticoagulant effects, opening up new avenues of investigation in vascular biology and related diseases. Studies have shown that this peptide fragment can exert direct effects on the vasculature. For example, it has been observed to induce endothelium-independent contractions in canine coronary arteries, a response mediated by extracellular calcium influx. nih.gov Conversely, other studies have reported that desulfated hirugen (B1673255) (hirudin 54-65) can cause endothelium-dependent relaxation of porcine pulmonary arteries, a process likely mediated by the release of nitric oxide (NO). thieme-connect.com

These findings suggest that Hirudin (54-65) (desulfated) may modulate vascular tone and function, which has implications for conditions such as hypertension and vasospasm. Furthermore, research indicates that hirudin can suppress pathological angiogenesis and the expression of pro-fibrotic factors in endothelial cells. nih.gov In a mouse model, hirudin treatment was associated with a higher survival rate in obstructive cholestasis by attenuating liver fibrosis symptoms. nih.gov These emerging areas of research highlight the potential for Hirudin (54-65) (desulfated) and its derivatives to be investigated for therapeutic applications in a broader range of vascular pathologies beyond thrombosis.

Challenges and Unexplored Research Frontiers

Elucidating Conformational Dynamics and Binding Energetics in Thrombin Interactions

A significant challenge lies in fully elucidating the conformational dynamics and binding energetics that govern the interaction between Hirudin (54-65) (desulfated) and its target, thrombin. The peptide's C-terminal region is known to be a functionally independent domain that binds to an anion-binding exosite on thrombin, thereby inhibiting the enzyme's interaction with fibrinogen. nih.gov

Studies have shown that the peptide possesses a high degree of conformational flexibility. Even in its free state in solution, ordered conformations are highly populated. nih.gov Upon binding, the peptide undergoes specific conformational adjustments. For instance, analysis has suggested a potential rotation around the αCH-βCH bond of the Isoleucine at position 59 (Ile59) when the peptide binds to thrombin. nih.gov

The thermodynamics of this interaction have been investigated, revealing that the binding of the hirudin fragment to human α-thrombin is a process largely driven by favorable enthalpic contributions. nih.govnih.gov This contrasts with other thrombin inhibitors, such as thrombomodulin, where the binding is driven by entropy. nih.govnih.gov The interaction between thrombin and Hirudin (54-65) is not significantly affected by osmotic pressure, suggesting that the release of water molecules from the binding interface is not the primary driving force for the complex formation. nih.govnih.gov A detailed, atomic-level understanding of these energetic and dynamic properties is crucial for the rational design of next-generation inhibitors with enhanced affinity and specificity.

LigandBinding Enthalpy (ΔH)Binding Entropy (ΔS)Primary Driving Force
Hirudin (54-65) fragment-47.3 +/- 2.51 kJ/mol-42.7 +/- 7.9 J/mol·KEnthalpy
Thrombomodulin (TM)-22.9 +/- 2.09 kJ/mol102.50 +/- 6.69 J/mol·KEntropy
Table 1: Thermodynamic Parameters of Ligand Binding to Human α-Thrombin. nih.govnih.gov

Optimization of Pharmacokinetic and Pharmacodynamic Properties for Specific Research Applications

The native pharmacokinetic (PK) and pharmacodynamic (PD) profiles of Hirudin (54-65) (desulfated) present opportunities for optimization for specific research applications. Unmodified recombinant desulfated hirudin can be recovered in a biologically active form from urine, indicating renal clearance is a major elimination pathway. sci-hub.se However, like many small peptides, it is subject to rapid clearance, which can limit its duration of action.

Research efforts have focused on modifying the peptide's structure to enhance its in vivo performance. One successful strategy involves the incorporation of non-natural amino acids. For example, replacing the residue at position 63 with stabilized carboxyl or phosphoryl groups on a phenylalanine side chain resulted in analogues with high potency and a longer duration of action in vivo compared to the parent compound. nih.gov These modifications aim to improve stability and binding affinity, thereby extending the peptide's biological effect. nih.gov Further exploration into chemical modifications, such as PEGylation or conjugation to larger carrier molecules, could yield derivatives with tailored PK/PD properties suitable for a range of experimental models.

Comprehensive Characterization of Off-Target Interactions and Selectivity Profiles

While Hirudin (54-65) (desulfated) is highly selective for thrombin's exosite I, a comprehensive characterization of its potential off-target interactions is an essential and ongoing area of research. Its primary interaction prevents thrombin from binding to fibrinogen and interacting with platelet glycoprotein (B1211001) Ib. nih.gov

However, unexpected off-target effects have been identified. Notably, research has demonstrated that Hirudin (54-65) (desulfated) can induce contractions in canine coronary arteries. science.govscience.gov This vasoconstrictive effect is mediated by an influx of extracellular calcium. science.govscience.govscience.gov This finding underscores the importance of systematically screening for interactions with other receptors, ion channels, and enzymes to build a complete selectivity profile. Understanding these off-target activities is critical for interpreting experimental results accurately and for assessing the broader physiological consequences of using this peptide inhibitor. A full characterization will help delineate its specific mechanism of action and identify any potential confounding effects in complex biological systems.

Development of Advanced Delivery Systems for Peptide-Based Therapeutics

A major hurdle for the application of peptide-based agents like Hirudin (54-65) (desulfated) is effective in vivo delivery. Peptides are susceptible to proteolytic degradation and rapid renal clearance, which limits their bioavailability and circulation half-life. nih.govresearchgate.net Consequently, the development of advanced delivery systems is a critical research frontier.

Several strategies are being explored to overcome these challenges. These include:

Polymer Conjugation: Covalent attachment of polymers like polyethylene (B3416737) glycol (PEG), known as PEGylation, can create a hydrated shell around the peptide. This shell enhances solubility and provides a "stealth" effect, limiting renal filtration and enzymatic degradation. nih.gov

Nanoparticle Encapsulation: Encapsulating peptides within biocompatible nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA) or lipids, can protect them from degradation and allow for controlled release. nih.govnih.gov

Carrier-Based Systems: Linking the peptide to larger biological carriers, such as antibodies or red blood cells, can prolong circulation time. nih.gov However, some approaches, like linking hirudin to an anti-E-selectin antibody, have shown limited utility due to rapid endocytosis in vivo. nih.gov

These advanced drug delivery systems (DDS) aim to improve the stability and bioavailability of peptide therapeutics, paving the way for more effective and sustained action in vivo. researchgate.netmdpi.com

Investigations into Long-Term Biological Effects and Systemic Implications

The long-term biological effects and systemic implications of sustained administration of Hirudin (54-65) (desulfated) are not fully understood and represent a vital area for future investigation. Chronic exposure to therapeutic peptides can elicit complex physiological responses.

One potential concern is immunogenicity. Studies involving long-term administration of the parent molecule, hirudin, in humans have detected the formation of anti-hirudin antibodies. invivochem.cn Interestingly, in some cases, the antibody-bound hirudin retained its anticoagulant properties and exhibited a longer half-life, suggesting the antibodies might function as a form of hirudin storage. invivochem.cn The immunogenic potential of the smaller, desulfated fragment requires specific investigation.

Furthermore, the dose-dependent effects of hirudin on cellular processes warrant careful study. The parent molecule has been shown to exhibit different, and sometimes opposite, biological effects at varying concentrations, such as its influence on the expression of Vascular Endothelial Growth Factor (VEGF). invivochem.cnfrontiersin.org Whether the (54-65) fragment shares these concentration-dependent activities is an open question. The previously mentioned off-target vasoconstrictive effects also highlight the need to investigate the long-term systemic consequences, particularly on the cardiovascular system. science.gov

Q & A

Q. What are the structural characteristics of Hirudin (54-65) (desulfated), and how do they influence its thrombin-binding activity?

Hirudin (54-65) (desulfated) is a 12-amino acid peptide (H2N-GDFEEIPEEYLQ-OH) with a molecular formula of C66H93N13O25 and a molecular weight of 1468.52 Da . The absence of sulfation at specific residues alters its electrostatic interactions with thrombin’s exosite I, reducing binding affinity compared to sulfated variants. Researchers should use circular dichroism (CD) spectroscopy and molecular docking simulations to correlate structural features (e.g., hydrophilic residues like Glu and Asp) with functional inhibition .

Q. What analytical methods are recommended for characterizing Hirudin (54-65) (desulfated) purity and stability?

High-performance liquid chromatography (HPLC) with UV detection at 220 nm is standard for purity assessment, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirm molecular identity . Stability studies should include temperature-dependent degradation assays (e.g., -20°C storage to prevent aggregation) and pH titration to monitor solubility changes under physiological conditions .

Q. How does Hirudin (54-65) (desulfated) mechanistically inhibit thrombin, and what are its limitations compared to full-length hirudin?

The peptide binds thrombin’s exosite I via hydrophobic (e.g., Tyr-63) and electrostatic (e.g., Glu-58, Glu-60) interactions, preventing fibrinogen cleavage . However, desulfation reduces inhibitory potency by ~50% compared to sulfated Hirudin (54-65). Researchers should validate efficacy using thrombin time (TT) assays and compare IC50 values with other thrombin inhibitors (e.g., bivalirudin) .

Advanced Research Questions

Q. How can researchers optimize recombinant expression of Hirudin (54-65) (desulfated) in E. coli systems?

A two-round PCR protocol is recommended for gene construction, followed by cloning into pET-16b vectors for expression in BL21(DE3) strains . Post-purification, use SP Sepharose columns to isolate the peptide, and validate yield via SDS-PAGE (expected band at ~10.8 kDa) and thrombin titration (activity threshold: ≥1.75 ng/µl) . Note that codon optimization and induction temperature (e.g., 18°C) may improve solubility.

Q. What experimental models are suitable for evaluating Hirudin (54-65) (desulfated) in thrombosis or ophthalmic diseases?

  • In vivo : Rabbit models of intraperitoneal adhesion or retinal vein occlusion to assess anti-coagulant and anti-angiogenic effects .
  • In vitro : Human retinal cell lines (e.g., ARPE-19) for studying apoptosis inhibition under hyperglycemic conditions, measured via caspase-3 activity assays . Include controls with sulfated Hirudin (54-65) and heparin to benchmark efficacy.

Q. How should researchers address contradictory data on Hirudin (54-65) (desulfated)’s anticoagulant efficacy across studies?

Discrepancies in activated partial thromboplastin time (APTT) results (e.g., no significant difference vs. aspirin in one study ) may arise from variations in thrombin concentration or peptide purity. Standardize protocols by:

  • Using thrombin titrated to 300 µl/clotting endpoint .
  • Including mass spectrometry to verify peptide integrity.
  • Applying multivariate analysis to isolate confounding variables (e.g., plasma donor variability).

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for analyzing dose-response relationships in Hirudin (54-65) (desulfated) studies?

Use nonlinear regression (e.g., log[inhibitor] vs. normalized response in GraphPad Prism) to calculate IC50. For in vivo data, apply mixed-effects models to account for inter-animal variability. Report 95% confidence intervals and power analysis (α = 0.05, β = 0.2) to justify sample sizes .

Q. How can researchers differentiate artifact from true biological activity in Hirudin (54-65) (desulfated) assays?

  • False positives : Test for nonspecific binding using thrombin mutants lacking exosite I.
  • Batch variability : Implement quality control (QC) metrics, such as HPLC purity ≥95% and endotoxin levels <0.1 EU/mg .
  • Stability artifacts : Conduct time-course assays to rule out peptide degradation during experiments .

Table: Key Physicochemical and Functional Properties

PropertyValue/MethodReference
Molecular Weight1468.52 Da
Isoelectric Point (pI)3.89
SolubilitypH-dependent; optimize in PBS (pH 7.4)
Thrombin InhibitionIC50 ~2.5 nM (varies by assay)
StabilityStore at -20°C; avoid freeze-thaw cycles

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.